molecular formula C9H6BrNO B1528523 8-Bromoquinolin-3-ol CAS No. 1261768-30-2

8-Bromoquinolin-3-ol

Cat. No. B1528523
CAS RN: 1261768-30-2
M. Wt: 224.05 g/mol
InChI Key: XNYASQFAVCWKQC-UHFFFAOYSA-N
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Description

“8-Bromoquinolin-3-ol” is a chemical compound with the molecular formula C9H6BrNO. It has a molecular weight of 224.06 . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of “8-Bromoquinolin-3-ol” and its derivatives can be achieved through various methods. One such method involves the Chan–Lam coupling methodology using mono-propargylated aromatic ortho-diamines . Another method involves the bromination of 8-hydroxquinoline with N-bromosuccinimide (NBS) in chloroform .


Molecular Structure Analysis

The molecular structure of “8-Bromoquinolin-3-ol” consists of a benzene ring fused with a pyridine moiety, which is a characteristic of quinoline derivatives .


Chemical Reactions Analysis

The chemical reactions involving “8-Bromoquinolin-3-ol” can be quite complex. For instance, it can undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation .


Physical And Chemical Properties Analysis

“8-Bromoquinolin-3-ol” is a powder at room temperature. It has a melting point of 109-111 degrees Celsius .

Scientific Research Applications

Anticorrosive Agents for Mild Steel

8-Bromoquinolin-3-ol derivatives have been synthesized and characterized for their application as effective anticorrosion inhibitors for mild steel in acidic environments. These compounds, including 5-((2-bromoethoxy) methyl) quinolin-8-ol (QC2-Br) and 5-((3-bromopropoxy) methyl) quinolin-8-ol (QC3-Br), show high inhibition efficiency, exceeding 96% at a concentration of 1 mM. Their synthesis employs simple, yet effective methods, yielding products with good solubility in common organic solvents. The anticorrosion activity was validated through gravimetric, electrochemical methods, and surface characterization techniques, demonstrating their potential in protecting metal surfaces against acid corrosion (Rbaa et al., 2020).

Coordination Chemistry for Metal Complexes

Another research application involves the synthesis of metal complexes using 8-Bromoquinoline, which reacts with zincated cyclopentadienyl derivatives to yield 8-quinolylcyclopentadienyl metal complexes. These complexes, studied for their coordination behavior, are investigated through spectroscopy and crystal structure determination. Their unique solvatochromism properties are of particular interest for potential applications in materials science and chemistry (Enders, Kohl, & Pritzkow, 2001).

Fluorescent Probes for Biological Applications

In the realm of biochemistry, 8-Bromo-7-hydroxyquinoline (BHQ) has been utilized as a photoremovable protecting group for caged compounds, offering a method to regulate biological effectors with light. BHQ exhibits efficient photolysis under both one-photon and two-photon excitation, making it suitable for studying cell physiology through controlled release of bioactive molecules (Zhu et al., 2006).

Therapeutic Drug Design

The chemical structure of 8-Hydroxyquinoline, a related compound, has garnered attention for its significant biological activities and its potential as a scaffold for developing therapeutic agents. Modifications of this molecule have led to potent compounds with a broad spectrum of pharmacological targets, including anticancer, antiviral, and neuroprotective therapies. This highlights the versatility and therapeutic potential of 8-Hydroxyquinoline derivatives in medicinal chemistry (Gupta, Luxami, & Paul, 2021).

Supramolecular Chemistry

8-Hydroxyquinoline and its derivatives have experienced a resurgence in synthetic coordination chemistry due to their complexation abilities with transition metals. Recent applications have focused on developing supramolecular sensors, light-emitting devices, and self-assembled aggregates, underscoring the role of these compounds in advancing materials science and sensor technology (Albrecht, Fiege, & Osetska, 2008).

Safety and Hazards

The safety information for “8-Bromoquinolin-3-ol” indicates that it may cause skin and eye irritation, and may also cause respiratory irritation .

Future Directions

Quinoline derivatives like “8-Bromoquinolin-3-ol” have potential applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry . Future research could focus on exploring these applications further.

properties

IUPAC Name

8-bromoquinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYASQFAVCWKQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734925
Record name 8-Bromoquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261768-30-2
Record name 8-Bromoquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromoquinolin-3-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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